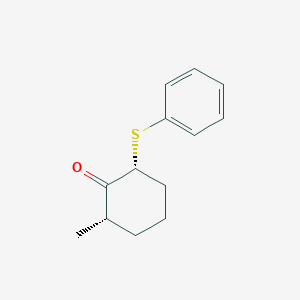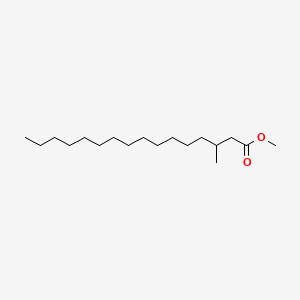
Methyl 3-methylhexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylhexadecanoate is an organic compound belonging to the ester familyThis compound is commonly found in various natural sources, including certain marine sponges .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methylhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methylhexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol under acidic or basic conditions.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can yield the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed
Hydrolysis: 3-methylhexadecanoic acid and methanol.
Reduction: 3-methylhexadecanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl 3-methylhexadecanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in mass spectrometry and chromatography studies.
Biology: The compound is studied for its role in the lipid metabolism of marine organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of methyl 3-methylhexadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule in certain biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hexadecanoate: Similar structure but lacks the methyl group on the third carbon.
Methyl 2-methylhexadecanoate: Methyl group is attached to the second carbon instead of the third.
Uniqueness
Methyl 3-methylhexadecanoate is unique due to the specific positioning of the methyl group, which can influence its physical and chemical properties, such as melting point and solubility, compared to its isomers .
Propriétés
Numéro CAS |
65128-49-6 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
methyl 3-methylhexadecanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18(19)20-3/h17H,4-16H2,1-3H3 |
Clé InChI |
VTFOLAWZOSRSEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


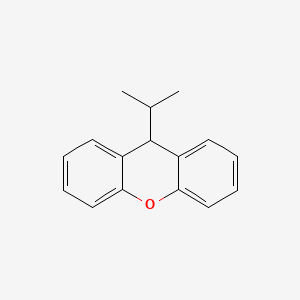
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)
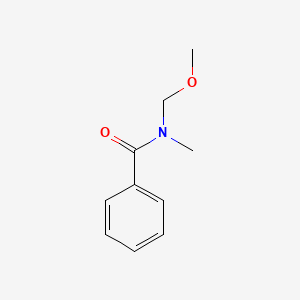
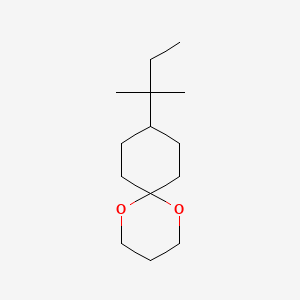
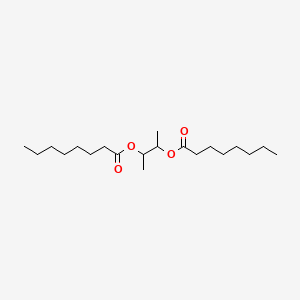
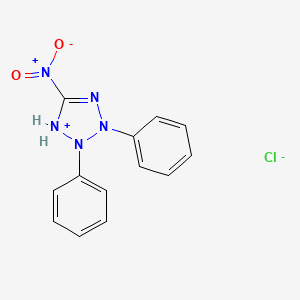
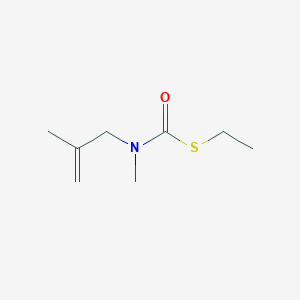
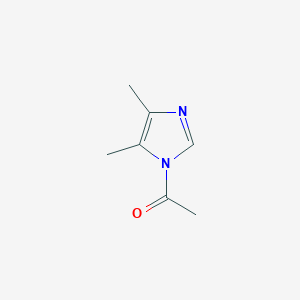
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
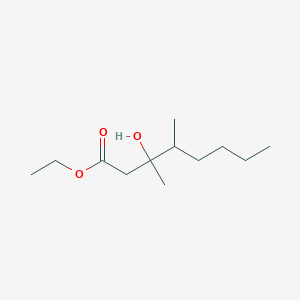
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
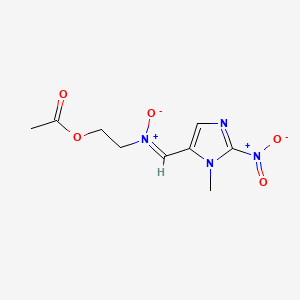
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
